BMS-182193, BMS-182,193

Description

Historical Context of HIV-1 Protease as a Critical Antiviral Drug Target

The identification of HIV as the causative agent of Acquired Immunodeficiency Syndrome (AIDS) in the early 1980s spurred an intensive global effort to understand its life cycle and identify viable targets for therapeutic intervention. nih.govwustl.edu The HIV-1 protease, an enzyme essential for the virus's maturation and replication, quickly emerged as a prime candidate. nih.govnih.govmdpi.com This enzyme is responsible for cleaving large viral polyproteins, Gag and Gag-Pol, into smaller, functional proteins required for assembling new, infectious virus particles. nih.govmdpi.comresearchgate.net Its critical role meant that inhibiting the protease could effectively halt the production of mature, infectious virions. nih.govrsc.org This understanding laid the groundwork for a new class of antiviral drugs: protease inhibitors. nih.govnih.gov

Emergence of HIV-1 Protease Inhibitors: A Paradigm Shift in Antiretroviral Therapy

The development of HIV-1 protease inhibitors in the mid-1990s marked a turning point in the fight against AIDS. nih.gov The approval of the first protease inhibitor, saquinavir, in 1995, followed by others like ritonavir (B1064) and indinavir, ushered in the era of Highly Active Antiretroviral Therapy (HAART). nih.govwikipedia.org HAART, a combination of protease inhibitors with other antiviral drugs like reverse transcriptase inhibitors, proved to be significantly more effective than single-drug therapies. nih.gov This new treatment regimen transformed HIV infection from a near-certain death sentence into a manageable chronic condition for many patients. nih.govresearchgate.net

Identification and Significance of BMS-182193 as a Pioneering Aminodiol HIV-1 Protease Inhibitor

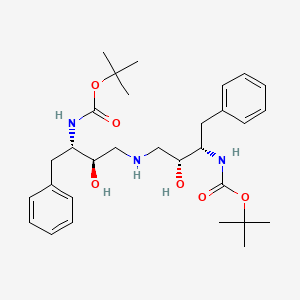

BMS-182193 was identified as part of a series of aminodiol inhibitors of HIV-1 protease through in vitro peptide cleavage assays. nih.govnih.gov This compound, along with its analogs, represented a novel structural class of C2-symmetric inhibitors containing an aminodiol isostere. researchgate.net These aminodiol compounds demonstrated the ability to protect cells against infection from HIV-1, HIV-2, and simian immunodeficiency virus. nih.govresearchgate.net BMS-182193 was shown to be effective in inhibiting the production of the p24 antigen, a key viral protein, in peripheral blood mononuclear cells infected with HIV-1. nih.govresearchgate.net The significance of BMS-182193 lies in its role as a prototype for this new class of inhibitors, providing a foundation for further research and development. researchgate.net

| Property | Finding |

| Inhibitor Class | Aminodiol |

| Symmetry | C2-symmetric |

| Core Structure | Aminodiol isostere |

| Antiviral Activity | Protects against HIV-1, HIV-2, and SIV infections |

| Mechanism | Inhibits HIV-1 protease, blocking p24 production |

Overview of BMS-182193's Contribution to Basic HIV Protease Biology and Antiviral Drug Design Concepts

The study of BMS-182193 and its interaction with the HIV-1 protease provided invaluable information for the fields of molecular biology and medicinal chemistry. Research on this compound helped to elucidate the structure-activity relationships of aminodiol inhibitors, revealing how specific chemical modifications could impact their potency against the viral enzyme. researchgate.net

Time-of-addition studies indicated that BMS-182193 could be added as late as 27 hours after infection and still maintain its antiviral activity, offering insights into the therapeutic window for protease inhibition. nih.govresearchgate.net Furthermore, investigations into the reversibility of inhibition by related aminodiol compounds showed that the blockage of polyprotein processing was slowly reversible. nih.gov Crystal structure analyses of BMS-182193 in complex with both native and mutant forms of HIV-1 protease have provided a detailed view of the inhibitor-enzyme interactions at the atomic level. acs.org These structural studies were instrumental in understanding the molecular basis of drug resistance and guided the rational design of next-generation protease inhibitors with improved efficacy and resistance profiles. rsc.orgnih.govnih.govmdpi.comvirologyresearchservices.com

Properties

CAS No. |

161302-38-1 |

|---|---|

Molecular Formula |

C30H45N3O6 |

Molecular Weight |

543.7 g/mol |

IUPAC Name |

tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]amino]-1-phenylbutan-2-yl]carbamate |

InChI |

InChI=1S/C30H45N3O6/c1-29(2,3)38-27(36)32-23(17-21-13-9-7-10-14-21)25(34)19-31-20-26(35)24(18-22-15-11-8-12-16-22)33-28(37)39-30(4,5)6/h7-16,23-26,31,34-35H,17-20H2,1-6H3,(H,32,36)(H,33,37)/t23-,24-,25+,26+/m0/s1 |

InChI Key |

KKRYDPVDJYCEER-QEGGNFSNSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CNC[C@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O |

Other CAS No. |

161302-38-1 |

Synonyms |

BMS 182,193 BMS 182193 BMS-182,193 BMS-182193 |

Origin of Product |

United States |

Molecular and Biochemical Pharmacology of Bms 182193 As an Hiv Protease Inhibitor

Enzyme Binding Kinetics and Affinity to HIV-1 Protease

The efficacy of an enzyme inhibitor is fundamentally determined by its binding kinetics and affinity for the target enzyme. For BMS-182193, these parameters have been characterized to understand its potency against HIV-1 protease.

Determination of Inhibitory Concentrations (e.g., IC50 values) against HIV-1 Protease

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. In vitro peptide cleavage assays have been utilized to determine the IC50 value of BMS-182193 against purified HIV-1 protease. These studies have demonstrated that BMS-182193 is a potent inhibitor of the enzyme. researchgate.net

One study reported an IC50 value in the range of 50 to 136 nM for BMS-182193 and its analogs when tested against purified HIV-1 protease. researchgate.net Specifically, for BMS-182193, an IC50 of 136 nM was reported. researchgate.net This indicates that a nanomolar concentration of the compound is sufficient to reduce the in vitro activity of HIV-1 protease by 50%.

Table 1: Inhibitory Concentration (IC50) of Aminodiol Inhibitors against HIV-1 Protease

| Compound | IC50 (nM) |

|---|---|

| BMS-182193 | 136 researchgate.net |

| BMS-187071 | 50 researchgate.net |

| BMS-186318 | 102 researchgate.net |

Data from in vitro peptide cleavage assay.

Analysis of Binding Dissociation Constants (Kd) (Hypothetical, but a standard academic measure)

The equilibrium dissociation constant (Kd) provides a direct measure of the affinity between an inhibitor and its target enzyme. It is defined as the concentration of inhibitor at which half of the enzyme's active sites are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

While specific experimental determination of the Kd for the BMS-182193 and HIV-1 protease interaction is not detailed in the provided search results, it is a critical parameter in enzyme kinetics. The potent IC50 value of BMS-182193 suggests that it would possess a correspondingly low nanomolar Kd, reflecting a high affinity for the HIV-1 protease active site. The relationship between IC50 and Ki (an inhibition constant closely related to Kd) is well-established, though the exact conversion depends on the assay conditions and the mechanism of inhibition.

Reversibility and Irreversibility of Protease Inhibition by BMS-182193

Understanding whether an inhibitor binds reversibly or irreversibly is crucial for characterizing its mechanism of action. Studies have indicated that the inhibition of HIV-1 protease by aminodiol compounds, including those structurally related to BMS-182193, is slowly reversible. nih.gov

In experiments monitoring the processing of the viral Gag precursor protein (p55) in chronically infected cells, the inhibitory effect of these compounds was observed to diminish over time after the removal of the drug from the culture medium. nih.gov This slow reversibility suggests a tight but non-covalent binding interaction between the inhibitor and the enzyme. nih.gov Irreversible inhibitors, in contrast, typically form a stable, covalent bond with the enzyme. mdpi.com

Mechanistic Characterization of HIV-1 Protease Inhibition by BMS-182193

The potent inhibitory activity of BMS-182193 stems from its specific molecular interactions with the HIV-1 protease active site and its ability to mimic the transition state of the natural substrate.

Proposed Interaction with the Protease Active Site

HIV-1 protease is an aspartic protease, characterized by a catalytic dyad of aspartic acid residues (Asp25 and Asp25') in its active site. These residues are essential for the enzymatic cleavage of viral polyproteins. BMS-182193, being a C2-symmetric molecule, is well-suited to bind to the similarly symmetric active site of the dimeric HIV-1 protease. researchgate.net

Role as a Transition-State Mimic or Analog

A highly effective strategy in enzyme inhibitor design is the creation of molecules that mimic the transition state of the catalyzed reaction. nih.gov The transition state is a high-energy, transient species, and enzymes have the highest affinity for this state. By mimicking its structure, an inhibitor can bind with very high affinity and block the enzyme's function. nih.gov

BMS-182193 contains an aminodiol isostere, which is designed to act as a transition-state analog of the tetrahedral intermediate formed during the hydrolysis of a peptide bond by HIV-1 protease. researchgate.netportico.org The hydroxyl groups of the aminodiol mimic the hydrated carbonyl carbon of the transition state, allowing for tight binding to the active site aspartates. This mimicry of the transition state is a key feature contributing to the potent inhibitory activity of BMS-182193 and other protease inhibitors. portico.org

Impact on Proteolytic Cleavage of Viral Precursor Proteins (e.g., p55 Gag processing)

A key mechanism of action for HIV protease inhibitors like BMS-182193 is the disruption of the proteolytic processing of viral precursor proteins, most notably the Gag polyprotein (p55). nih.gov The cleavage of p55 by HIV protease is an essential step in the viral life cycle, leading to the formation of mature, structural proteins required for the assembly of infectious viral particles. scripps.edu

BMS-182193 and related aminodiol compounds have been shown to effectively block the processing of p55 in a dose-dependent manner in chronically infected cells. nih.govnih.gov This inhibition results in the production of defective, non-infectious viral particles that contain the unprocessed p55 precursor instead of the mature p24 capsid protein. nih.govresearchgate.net Studies monitoring the levels of HIV-1 Gag processing through Western blot analysis have confirmed this inhibitory effect. nih.govnih.gov The 50% effective doses (ED50) for blocking p55 processing by this class of compounds ranged from 0.4 to 2.4 microM. nih.govnih.gov

Furthermore, investigations into the reversibility of this inhibition have shown that the blockage of p55 proteolysis is slowly reversible. nih.govnih.gov When virions produced in the presence of a related aminodiol inhibitor were purified and incubated in a drug-free medium, the processing of p55 resumed over time. nih.govnih.gov This demonstrates that the inhibitor's effect is not permanent and relies on its continued presence to suppress viral maturation. nih.govnih.gov

Antiviral Efficacy of BMS-182193 in In Vitro Cellular Models

The inhibitory action of BMS-182193 on HIV protease translates to significant antiviral activity in various cell-based assays.

Inhibition of HIV-1 Replication in Cell Lines (e.g., CEM-SS cells, MT-4 cells)

BMS-182193 has demonstrated the ability to protect cells from HIV-1 infection. nih.govnih.gov In cell lines such as CEM-SS and MT-4, which are commonly used to study HIV replication, aminodiol inhibitors, including BMS-182193, have shown protective effects with 50% effective doses (ED50) ranging from 0.05 to 0.33 microM. nih.govnih.govresearchgate.net These cell lines are highly susceptible to HIV-1 and support robust viral replication, making them suitable models for evaluating the efficacy of antiviral compounds. nih.gov

Activity Against Related Retroviruses (e.g., HIV-2, Simian Immunodeficiency Virus)

The antiviral activity of BMS-182193 and its analogs extends beyond HIV-1. These compounds have also been shown to be effective against HIV-2 and the simian immunodeficiency virus (SIV). nih.govnih.govresearchgate.net The 50% effective doses for protecting cells against these related retroviruses fall within the same range as for HIV-1, from 0.05 to 0.33 microM. nih.govnih.govresearchgate.net This suggests that the target protease has a sufficiently conserved structure among these lentiviruses for the inhibitor to be effective.

Reduction of Viral Antigen Production (e.g., p24 antigen)

A quantitative measure of the antiviral efficacy of BMS-182193 is its ability to reduce the production of viral antigens, such as the p24 capsid protein. nih.govnih.gov The p24 antigen is a key component of the viral core and its levels in cell culture supernatants are a reliable indicator of viral replication. pathologytestsexplained.org.au BMS-182193 and its related compounds have been shown to be effective in inhibiting p24 production in peripheral blood mononuclear cells (PBMCs) infected with HIV-1. nih.govnih.gov This inhibition of a key viral protein further confirms the compound's ability to suppress the generation of new viral particles. nih.govnih.gov

Time-of-Addition Studies and Impact on Viral Life Cycle Stages

Time-of-addition studies are instrumental in pinpointing the specific stage of the viral life cycle that an antiviral compound targets. springernature.com For HIV protease inhibitors, the activity is expected late in the replication cycle, after the virus has integrated its genetic material into the host cell genome and has begun to produce new viral components. nih.govnih.gov Studies with BMS-182193 have indicated that the compound could be added as late as 27 hours after infection and still maintain its antiviral activity. nih.govnih.gov This finding is consistent with its mechanism of action as a protease inhibitor, which acts on the final maturation step of the virus. nih.govnih.gov

Selectivity Profile Against Unrelated Viruses

An important characteristic of an effective antiviral agent is its selectivity, meaning it should inhibit the target virus without affecting other, unrelated viruses or host cell processes. Aminodiol inhibitors, including BMS-182193, have demonstrated a favorable selectivity profile. nih.govnih.gov They have been shown to have no inhibitory effect on cells infected with unrelated viruses, highlighting their specific action against the HIV protease. nih.govnih.gov

Data Tables

Table 1: In Vitro Antiviral Activity of Aminodiol Inhibitors

| Compound | Target Virus | Cell Line | 50% Effective Dose (ED50) (µM) |

| BMS-182193 & Analogs | HIV-1 | CEM-SS, MT-4 | 0.05 - 0.33 nih.govnih.govresearchgate.net |

| BMS-182193 & Analogs | HIV-2 | Not Specified | 0.05 - 0.33 nih.govnih.govresearchgate.net |

| BMS-182193 & Analogs | SIV | Not Specified | 0.05 - 0.33 nih.govnih.govresearchgate.net |

Table 2: Inhibition of p55 Gag Processing by Aminodiol Inhibitors

| Compound Class | Target | Assay | 50% Effective Dose (ED50) (µM) |

| Aminodiol Inhibitors | HIV-1 p55 Gag Processing | Western Blot | 0.4 - 2.4 nih.govnih.gov |

Resistance Mechanisms and Cross Resistance Profiles Pertaining to Bms 182193

Emergence and Characterization of Viral Resistance to BMS-182193 in Experimental Systems

Studies into the development of viral resistance to the aminodiol class of HIV-1 protease inhibitors, for which BMS-182193 is the prototype, have been conducted through in vitro cell culture passage experiments. researchgate.net Research focused on a close analog, BMS-186,318, involved the serial passage of HIV-1 RF in MT-2 cells with escalating concentrations of the compound. nih.govnih.gov

The experiment was initiated by infecting MT-2 cells with HIV-1 RF and culturing them in the presence of 0.3 µM of BMS-186,318, a concentration equivalent to three times its 50% effective dose (ED₅₀). psu.edu After 11 passages, an HIV variant emerged that demonstrated a significant decrease in susceptibility to the inhibitor. nih.gov This resistant variant exhibited a 15-fold increase in its ED₅₀ value compared to the wild-type virus. nih.govnih.gov

Further characterization of this resistant virus revealed that the level of resistance did not escalate with continued passage in higher drug concentrations. nih.gov Moreover, the drug susceptibility phenotype of the resistant virus was found to be stable, as it was retained even after the virus was cultured for 34 days in a drug-free environment. researchgate.netnih.gov

Identification and Functional Analysis of Resistance-Conferring Mutations in HIV-1 Protease

Genetic analysis of the protease gene from the resistant HIV-1 variant identified two key mutations: an alanine-to-threonine substitution at amino acid position 71 (A71T) and a valine-to-alanine change at residue 82 (V82A). nih.govnih.gov Genotypic analysis of viral isolates from earlier passages indicated a sequential emergence of these mutations, with the A71T mutation appearing before the V82A substitution. researchgate.netnih.gov

To elucidate the specific roles of these mutations in conferring resistance, researchers employed site-directed mutagenesis to create recombinant proteases and proviral HIV-1 clones with the single mutations (A71T or V82A) and the double mutation (A71T/V82A). nih.govnih.gov Subsequent drug sensitivity assays performed on these engineered mutants revealed that the V82A substitution was primarily responsible for the observed resistance to the aminodiol inhibitor. nih.govnih.gov

Structural analysis provided further insight into the functional consequences of these mutations. Crystal structures of the native HIV-1 protease and the dual A71T/V82A mutant were solved in complex with BMS-182193. researchgate.netacs.orgresearchgate.net This analysis revealed that the V82A mutation, located at the periphery of the active site cleft, creates additional space. acs.orgresearchgate.net This increased space allows the distal parts of the inhibitor to move more freely, likely reducing binding affinity. acs.orgresearchgate.net In contrast, the non-active-site A71T mutation was found to stabilize the enzyme's backbone structure. acs.orgresearchgate.net

| Mutation | Location in Protease | Order of Emergence | Functional Role in Resistance |

| A71T | Non-active site | First | Stabilizes the enzyme backbone acs.orgresearchgate.net |

| V82A | Active site periphery | Second | Creates more space in the active site, reducing inhibitor binding; primarily responsible for resistance nih.govacs.orgresearchgate.net |

Strategies to Circumvent or Overcome Resistance Through Structural Modifications of BMS-182193

Overcoming drug resistance is a central challenge in antiretroviral therapy, and structure-based drug design is a key strategy for developing next-generation inhibitors. nih.gov The detailed crystallographic data of BMS-182193 complexed with the resistant A71T/V82A HIV-1 protease provides a molecular blueprint for designing improved analogs. acs.orgresearchgate.net

The structural analysis revealed that the V82A mutation confers resistance by creating more space near the inhibitor binding site. acs.org This suggests that modifications to the BMS-182193 scaffold could be made to better occupy this newly created space, thereby restoring or enhancing interactions with the mutant enzyme. Designing bulkier or conformationally constrained side chains that can form new favorable contacts within the expanded pocket of the V82A mutant protease is one potential approach.

Furthermore, understanding how the A71T mutation stabilizes the enzyme backbone could inform the design of inhibitors that are less affected by such allosteric conformational changes. acs.org The goal of these structural modifications would be to create novel inhibitors with a higher genetic barrier to resistance, meaning that multiple, more complex mutations would be required for the virus to escape the drug's activity. This involves designing molecules that maintain potent activity against both wild-type and currently known resistant viral strains. nih.gov

Structure Activity Relationships Sar and Medicinal Chemistry Aspects of Bms 182193 and Its Analogues

Design and Synthesis Strategies for BMS-182193 Derivatives and Aminodiol Analogues.researchgate.net

The design of BMS-182193, a C₂-symmetric compound featuring an aminodiol isostere, and its derivatives has been a focal point of research in the quest for potent HIV-1 protease inhibitors. researchgate.net The synthetic strategies often originate from amino acid precursors to construct the chiral aminodiol core. researchgate.net A series of analogues have been developed by modifying key positions of the parent molecule to probe the structure-activity relationships. researchgate.netresearchgate.net

For instance, analogues such as BMS-187,071 and BMS-186,318 were synthesized to explore different functionalities. researchgate.net In BMS-187,071, the carbamate (B1207046) group at the P2 position was replaced with a hydroxyamide, while BMS-186,318 features a phenyl group at the P1 position with an appended morpholino amide moiety. researchgate.net Furthermore, BOC-modified analogues of BMS-182193 have been prepared and evaluated for their inhibitory action against both the enzyme and the virus in cellular assays. researchgate.net

Systematic modifications of the BMS-182193 structure have yielded crucial insights into the determinants of its inhibitory activity. The parent compound, along with its analogues, has demonstrated potent inhibition of HIV-1 protease in in-vitro assays. researchgate.net

The exploration of substituent effects revealed that even subtle changes could significantly impact potency. For example, the introduction of hydroxyl groups in certain analogues of BMS-182193 led to enhanced potency against the protease. researchgate.net The Boc (tert-butyloxycarbonyl) derivative, BMS-182193 itself, showed significant activity, highlighting the importance of this group. portico.org The potency of these aminodiol inhibitors, while significant, was found to be less than some other classes of protease inhibitors like A-77003 and Ro 31-8959 in direct enzymatic assays. researchgate.net

| Compound | Modification from BMS-182193 | IC₅₀ (nM) researchgate.net |

|---|---|---|

| BMS-182193 | Parent Compound | 50-136 |

| BMS-186,318 | Phenyl group at P1 with a morpholino amide moiety | 50-136 |

| BMS-187,071 | Hydroxyamide instead of a carbamate group at the P2 position | 50-136 |

Stereochemistry is a critical factor governing the biological activity of chiral drugs, as enantiomers can exhibit different pharmacological behaviors in a chiral biological environment. nih.govwikipedia.org The three-dimensional arrangement of atoms dictates the molecule's interaction with its target binding site. nih.gov In the context of BMS-182193 analogues, the stereochemical configuration has a profound impact on their inhibitory potency. researchgate.net

Research has shown that for certain aminodiol inhibitors, the absolute configuration at the P2 site is a key determinant of activity. researchgate.net Specifically, isomers possessing the (R) absolute configuration at this position demonstrate greater inhibitory action. researchgate.net This stereospecificity suggests that the precise spatial orientation of the substituents is crucial for optimal binding within the active site of the HIV protease, a common theme observed in drug-target interactions where one enantiomer is significantly more active than its mirror image. nih.govmdpi.com The study of stereochemistry is therefore essential for designing selective and effective inhibitors. uou.ac.in

The synthesis of BMS-182193 derivatives and other complex molecules for research purposes often necessitates the development of novel and efficient synthetic pathways. rsc.orgresearchgate.net General strategies for creating new analogues frequently involve multi-step sequences that allow for the systematic variation of substituents around a core scaffold. nih.gov For instance, a common approach begins with a multi-component coupling reaction to construct a central heterocyclic core, which is then further functionalized through subsequent reactions like alkylation to introduce diversity. nih.gov

While specific, novel synthetic routes for research quantities of BMS-182193 derivatives are proprietary and not extensively detailed in publicly available literature, the principles of medicinal chemistry suggest that practical, asymmetric syntheses are developed to produce such compounds. researchgate.net These routes are designed to be efficient and allow for the generation of a library of related compounds for structure-activity relationship studies. bohrium.com The development of such synthetic methodologies is a critical component of the drug discovery process, enabling the exploration needed to optimize lead compounds. nih.gov

Molecular Modeling and Computational Chemistry of BMS-182193-Protease Interactions

Computational techniques, including molecular modeling and simulations, have been pivotal in understanding the interactions between BMS-182193 and the HIV-1 protease. researchgate.netrice.edu These methods provide atomic-level insights that complement experimental data from X-ray crystallography. researchgate.netacs.org

The binding of BMS-182193 to HIV-1 protease has been elucidated through crystallographic studies, which have revealed the precise orientation of the inhibitor within the enzyme's active site. researchgate.netacs.org These studies show that the inhibitor sits (B43327) in the active site cleft, with its C₂-symmetric structure interacting with both monomers of the dimeric enzyme.

Mutations in the protease, such as A71T and V82A, can induce conformational rearrangements that affect inhibitor binding. acs.orgresearchgate.net The V82A mutation, for example, creates additional space at the periphery of the active site, which allows for greater freedom of movement for the distal parts of the inhibitor. acs.orgresearchgate.net Conversely, the A71T mutation, located outside the active site, acts to stabilize the enzyme's backbone structure. acs.orgresearchgate.net The binding is characterized by a network of hydrogen bonds and van der Waals interactions between the inhibitor and key residues of the protease active site, including those in the flexible flap regions. nih.gov

Computational chemistry plays a crucial role in the design of novel analogues of BMS-182193. researchgate.netportico.org Techniques such as molecular docking and molecular dynamics (MD) simulations are routinely employed to predict how newly designed compounds will bind to the protease and to estimate their binding affinities. bms.ac.lknih.gov

MD simulations allow researchers to observe the dynamic behavior of the inhibitor-protease complex over time, providing insights into conformational flexibility and the stability of key interactions. rice.edunih.govnih.gov Docking studies help to screen virtual libraries of potential inhibitors, prioritizing those with the most promising predicted binding modes and energies for synthesis and experimental testing. bms.ac.lknih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of inhibitors with their biological activity, guiding the design of more potent compounds. researchgate.net These computational tools are an indispensable part of modern drug discovery, enabling a more rational and efficient approach to the design of new therapeutic agents. researchgate.netnih.gov

Development of Radioligands Based on BMS-182193 for Protease Characterization Remains an Unexplored Area of Research

Despite the well-documented role of BMS-182193 as an inhibitor of HIV-1 protease, a thorough review of available scientific literature reveals a notable absence of research focused on the development of radioligands or imaging probes derived from this compound for protease characterization. While the parent compound, BMS-182193, and its analogues have been subjects of structure-activity relationship (SAR) studies to optimize their inhibitory activity against HIV-1 protease, this line of inquiry has not extended into the realm of radiolabeling for imaging or characterization purposes.

BMS-182193 is recognized as a potent aminodiol inhibitor of the HIV-1 protease. researchgate.netresearchgate.net Structural analyses, including crystal structures of the protease in complex with BMS-182193, have provided detailed insights into the molecular interactions crucial for its inhibitory effect. researchgate.netresearchgate.netresource.org These studies have been pivotal in understanding the binding modes of this class of inhibitors and in designing analogues with improved potency and resistance profiles. researchgate.net

However, the translation of this knowledge into the creation of radiolabeled probes for in vivo imaging or in vitro characterization of proteases appears to be a gap in the current body of scientific literature. Searches of extensive databases of scientific publications and patents have not yielded any specific studies detailing the synthesis, radiolabeling, and subsequent application of BMS-182193 or its direct derivatives as radiotracers or imaging agents.

While the broader field of developing radiolabeled probes for various proteases is an active area of research, with numerous examples of peptides and small molecules being tagged with radionuclides for imaging applications, this research has not intersected with the specific scaffold of BMS-182193. The existing literature on BMS-182193 is primarily focused on its therapeutic potential as an antiviral agent. google.comgoogle.com

Methodological Approaches Utilized in Bms 182193 Research on Hiv Protease

In Vitro Enzymatic Assays for HIV-1 Protease Activity

In vitro enzymatic assays are fundamental for directly measuring the inhibitory effect of a compound on the HIV-1 protease enzyme. These assays isolate the enzyme and its substrate from the complex cellular environment, allowing for a precise determination of inhibition constants.

Peptide cleavage assays are a primary tool for quantifying the activity of HIV-1 protease. These assays utilize synthetic peptides that mimic the natural cleavage sites of the viral Gag and Gag-Pol polyproteins. The cleavage of these synthetic substrates by the protease results in a detectable signal.

Chromogenic Substrates: These are peptides modified with a chromophore. When the protease cleaves the peptide bond, it releases the chromophore, leading to a change in color that can be measured using a spectrophotometer.

Fluorogenic Substrates: These substrates are generally more sensitive than their chromogenic counterparts. nih.gov They are designed with a fluorescent group and a quenching group on opposite sides of the cleavage site. nih.gov In the intact peptide, the quencher suppresses the fluorescence through Förster Resonance Energy Transfer (FRET). nih.gov Upon cleavage by HIV-1 protease, the fluorescent group is separated from the quencher, resulting in a significant increase in fluorescence intensity that can be monitored in real-time. nih.govnih.gov A highly sensitive fluorogenic assay can detect protease activity at concentrations as low as 25 pM. nih.gov The design of these substrates is critical, aiming for high catalytic efficiency (kcat/KM) and a substantial increase in fluorescence upon cleavage to ensure high sensitivity. nih.gov

The data below illustrates the type of results obtained from such an assay, showing the concentration-dependent inhibition of HIV-1 protease by a hypothetical inhibitor.

| Inhibitor Concentration (nM) | % Inhibition |

| 0.1 | 15 |

| 1 | 48 |

| 10 | 92 |

| 100 | 99 |

| 1000 | 100 |

High-throughput screening (HTS) is essential for testing large libraries of chemical compounds to identify potential HIV protease inhibitors. These assays are miniaturized and automated versions of the enzymatic assays, typically performed in 96-well or 384-well plates to maximize efficiency. ebi.ac.uk Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity and suitability for automation. nih.gov The goal is to rapidly identify "hits"—compounds that show significant inhibition of the protease—which can then be selected for further characterization. nih.gov

Cell-Based Antiviral Assays

Cell-based assays are critical for evaluating an inhibitor's efficacy in a more biologically relevant context. These assays assess the ability of a compound like BMS-182193 to inhibit viral replication within host cells, providing insights into its permeability, stability, and potential cytotoxicity.

Several methods are used to quantify the extent of viral replication in cell culture in the presence or absence of an inhibitor.

RT-qPCR: Real-time reverse transcriptase quantitative PCR can be used to measure the amount of viral RNA produced by infected cells. nih.gov This highly sensitive technique allows for the precise quantification of viral genomes, providing a direct measure of viral replication. nih.gov

p24 Antigen Assays: The HIV-1 p24 capsid protein is a major structural component of the virus and is released into the cell culture supernatant during active replication. Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify the amount of p24 antigen, which serves as a reliable marker for the level of virus production.

Reporter Gene Assays: These assays utilize engineered cell lines or viral vectors that contain a reporter gene, such as luciferase or green fluorescent protein (GFP), under the control of the HIV-1 long terminal repeat (LTR) promoter. ebi.ac.uknih.gov The HIV-1 Tat protein, produced upon successful infection and gene expression, activates this promoter, leading to the expression of the reporter. ebi.ac.uk The amount of light or fluorescence produced is directly proportional to the level of viral replication, and a decrease in the signal in the presence of an inhibitor indicates antiviral activity. ebi.ac.uknih.gov

HIV infection can lead to the death of host cells, a phenomenon known as the cytopathic effect. Cell protection assays measure the ability of a compound to prevent this virus-induced cell death. In these assays, susceptible cells are infected with HIV in the presence of varying concentrations of the test compound. After a period of incubation, cell viability is measured using reagents like MTT or CellTiter-Glo. An effective antiviral agent will protect the cells from the cytopathic effects of the virus, resulting in higher cell viability compared to untreated, infected controls.

Western blot analysis is a key technique used to directly observe the specific mechanism of action of HIV protease inhibitors. The HIV-1 protease functions by cleaving large viral polyproteins, Gag and Gag-Pol, into smaller, functional proteins that are necessary for the maturation of new virus particles. The Gag polyprotein (p55) is processed into matrix (p17), capsid (p24), nucleocapsid (p7), and p6 proteins. nih.gov

In the presence of an effective protease inhibitor like BMS-182193, this cleavage is blocked. Cell lysates or viral particles from treated cultures can be analyzed by Western blot using antibodies against Gag proteins (e.g., anti-p24). In untreated infected cells, the blot will show bands corresponding to the mature, cleaved proteins. In cells treated with a protease inhibitor, there will be an accumulation of the uncleaved Gag precursor (p55), providing clear evidence of protease inhibition. nih.gov

The table below summarizes the expected observations in a Western blot experiment.

| Treatment | Expected Protein Bands | Interpretation |

| Uninfected Control | No viral proteins | No HIV-1 infection |

| Infected, No Inhibitor | p24, other cleavage products | Active viral replication and protein processing |

| Infected + BMS-182193 | Accumulation of p55 Gag | Inhibition of HIV-1 protease activity |

Cytotoxicity Assays in Relevant Cell Lines to Determine Selectivity Index

There is no publicly available information on cytotoxicity assays conducted for BMS-182193. Consequently, data regarding its half-maximal cytotoxic concentration (CC50) in various cell lines and its corresponding selectivity index (SI) are not available. The selectivity index, a critical parameter in drug discovery, is calculated as the ratio of CC50 to the half-maximal effective concentration (EC50) and provides a measure of a compound's therapeutic window. Without these foundational studies, the in vitro safety and therapeutic potential of BMS-182193 remain uncharacterized in the public domain.

Structural Biology Techniques

Structural biology plays a pivotal role in understanding the molecular interactions between an inhibitor and its target enzyme, guiding further drug design and optimization. However, no structural studies involving BMS-182193 and HIV protease have been published.

X-ray Crystallography of HIV-1 Protease-BMS-182193 Complexes

A search of crystallographic databases and scientific literature yielded no results for the X-ray crystal structure of HIV-1 protease in complex with BMS-182193. Such studies would typically provide high-resolution insights into the binding mode, specific amino acid interactions, and conformational changes in the protease active site upon inhibitor binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions

Similarly, there are no published studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the interactions between BMS-182193 and HIV protease. NMR spectroscopy is a powerful tool for studying the dynamics of protein-ligand interactions in solution, providing information on binding kinetics, thermodynamics, and the structural changes of both the ligand and the protein.

Advanced Proteomic and Biochemical Approaches to Elucidate Molecular Pathways

No literature is available describing the use of advanced proteomic or biochemical approaches to investigate the molecular pathways affected by BMS-182193 in the context of HIV infection. These methods are crucial for understanding the broader cellular impact of a compound beyond its primary target, including off-target effects and influences on cellular signaling pathways.

Emerging Research Directions and Future Perspectives on Bms 182193 Insights

Leveraging BMS-182193 as a Research Tool to Uncover Intricate Aspects of HIV Protease Function

BMS-182193, an aminodiol inhibitor, has been instrumental as a research tool for dissecting the complex functions of HIV protease. rice.edunih.gov HIV protease is a critical enzyme for the virus's maturation and replication, making it a prime target for antiviral therapy. rsc.org The interaction of BMS-182193 with HIV-1 protease has been a subject of study to understand the dynamics of ligand binding and enzyme flexibility. rice.edu

Time-of-addition studies have demonstrated that BMS-182193 can be added as late as 27 hours after infection and still maintain its antiviral activity, providing a temporal window into the protease's role in the viral life cycle. nih.gov Furthermore, Western blot analyses have shown that BMS-182193 and related compounds effectively block the processing of the p55 gag polyprotein in a dose-dependent manner, directly illustrating their inhibitory effect on proteolytic cleavage in chronically infected cells. nih.gov This specific action highlights the compound's utility in studying the precise molecular events of viral maturation.

Rational Design of Next-Generation HIV Protease Inhibitors Building upon the BMS-182193 Scaffold

The chemical structure of BMS-182193 has served as a foundational scaffold for the rational design of new and more potent HIV protease inhibitors. rice.eduresearchgate.net The process of rational drug design utilizes the known structure of a target, like HIV protease, to develop inhibitors that bind with high affinity and specificity. rsc.orgnih.gov The success of this approach with early protease inhibitors paved the way for the development of more advanced therapeutics. rsc.org

Researchers have synthesized and tested a series of BOC-modified analogs of BMS-182193. researchgate.net These modifications, particularly the introduction of hydroxyl groups, have led to analogs with enhanced inhibitory activity against both the HIV protease enzyme and the virus in cell culture. researchgate.net This iterative process of modifying a known scaffold is a cornerstone of modern medicinal chemistry, aiming to improve potency, bioavailability, and resistance profiles. The development of second-generation protease inhibitors, such as darunavir, has focused on creating non-peptidic inhibitors with improved characteristics, including the ability to inhibit protease dimerization, a critical step for its function. nih.gov

| Compound/Analog | Modification | Effect on HIV Protease/Virus |

| BMS-182193 | Aminodiol inhibitor | Inhibits HIV-1 protease and viral replication nih.gov |

| BOC-modified analogs | Introduction of BOC group | Varied inhibitory activity researchgate.net |

| Hydroxy-modified analogs | Addition of hydroxyl groups | Enhanced potency against protease and virus researchgate.net |

Investigation of Potential Unanticipated Biological Activities or Off-Target Effects (academic perspective)

From an academic standpoint, the investigation into potential off-target effects of compounds like BMS-182193 is crucial for a comprehensive understanding of their biological impact. While the primary focus has been on HIV protease, it is recognized that HIV protease itself can cleave host cell proteins, such as procaspase 8, leading to cell death. nih.gov This inherent activity of the viral enzyme underscores the complexity of virus-host interactions.

The concept of off-target effects, where a drug interacts with unintended molecular targets, is a significant area of research in drug development. frontiersin.orgnih.gov For instance, studies on CRISPR-Cas9 gene-editing technology highlight the importance of identifying and mitigating off-target genomic alterations. nih.gov In the context of small molecule inhibitors, unintended interactions can lead to unforeseen biological activities. While specific academic studies on the off-target effects of BMS-182193 are not detailed in the provided results, the general principle remains a key consideration in pharmacology. For example, some HIV protease inhibitors have been associated with side effects like dyslipidemia, while others like atazanavir (B138) have not, suggesting differences in their off-target interactions. nih.gov

Conceptual Contributions of BMS-182193 Research to Broader Antiviral Drug Discovery Principles

The research surrounding BMS-182193 and other early protease inhibitors has made significant conceptual contributions to the broader field of antiviral drug discovery. The success of rationally designed HIV protease inhibitors demonstrated the power of structure-based drug design, a technique that was gaining traction in the 1980s and has since become a mature and integral part of drug discovery. rsc.org

The development of these inhibitors was a pivotal moment, transforming HIV infection from a terminal illness into a manageable chronic condition. rsc.org This success story underscored several key principles:

Targeting Viral Enzymes: The focus on inhibiting a crucial viral enzyme like protease proved to be a highly effective strategy. rsc.org

Combination Therapy: The use of protease inhibitors in combination with other antiviral agents, such as reverse transcriptase inhibitors, led to the development of highly active antiretroviral therapy (HAART), a cornerstone of modern HIV treatment. nih.gov

Host-Targeted Antivirals: While most early antivirals targeted viral proteins, the challenges of drug resistance have led to increased interest in host-targeted antivirals (HTAs). nih.govmdpi.com HTAs aim to disrupt the host cell processes that viruses rely on for replication, offering the potential for broader-spectrum activity and a higher barrier to resistance. mdpi.com

The journey from early inhibitors like BMS-182193 to the current landscape of antiviral therapeutics illustrates a continuous evolution of drug discovery strategies, driven by a deeper understanding of virology and molecular pharmacology.

Q & A

Q. How to design a robust experimental protocol for studying BMS-182193's biochemical mechanisms?

- Methodological Answer : Begin with hypothesis-driven experimental design, including controls (positive/negative) and replicates to ensure reproducibility. Use validated assays (e.g., enzyme inhibition, receptor binding) to quantify activity. Document all procedures in a lab notebook with timestamps, raw data, and deviations . For structural characterization, employ spectroscopic techniques (NMR, mass spectrometry) and compare results with synthetic standards .

Q. What methodologies are recommended for synthesizing and characterizing BMS-182193?

- Methodological Answer : Follow scalable synthetic routes with purity validation (HPLC ≥95%). Use crystallization or chromatography for purification. Characterize intermediates and final compounds via melting point, IR, and elemental analysis. For novel derivatives, provide full spectral data in supplementary materials and cross-reference synthetic protocols from analogous compounds .

Q. How to conduct an effective literature review focusing on BMS-182193's pharmacological profile?

- Methodological Answer : Utilize scientific databases (PubMed, SciFinder) with keywords like "BMS-182193," "kinase inhibition," and "structure-activity relationship." Filter results by study type (in vitro, in vivo) and prioritize peer-reviewed journals. Critically evaluate primary sources for methodological flaws (e.g., small sample sizes, lack of dose-response curves) .

Q. What statistical approaches are appropriate for analyzing dose-response data of BMS-182193?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA for multi-group comparisons and Tukey’s post-hoc test. Report confidence intervals and p-values with corrections for multiple comparisons. Address outliers using Grubbs’ test or robust statistical methods .

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo efficacy data for BMS-182193?

- Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, metabolite activity) using LC-MS/MS plasma analysis. Perform tissue distribution studies and compare with in vitro binding assays. Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies .

Q. What strategies optimize BMS-182193's bioavailability in preclinical models?

- Methodological Answer : Test formulation variants (nanoparticles, lipid-based carriers) and administer via oral/intravenous routes. Monitor plasma concentration-time profiles and calculate AUC. Use permeability assays (Caco-2 cells) and P-glycoprotein inhibition studies to enhance intestinal absorption .

Q. How to validate computational predictions of BMS-182193's molecular targets?

- Methodological Answer : Perform molecular docking with crystal structures of putative targets (e.g., kinases). Validate predictions via CRISPR-Cas9 knockout models or siRNA silencing. Use competitive binding assays (SPR, ITC) to confirm target engagement .

Q. What methods assess BMS-182193's selectivity across kinase families?

Q. How to integrate transcriptomic and proteomic data in BMS-182193's mechanism-of-action studies?

Q. How to design longitudinal studies for BMS-182193's chronic toxicity?

- Methodological Answer :

Use OECD guidelines for 28-day repeated-dose toxicity testing. Collect hematological, histological, and biochemical biomarkers at intervals. Apply mixed-effects models to analyze time-dependent changes. Archive raw data in FAIR-compliant repositories for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.